molecular formula C15H24O B192323 Santalol CAS No. 11031-45-1

Santalol

Cat. No.: B192323
CAS No.: 11031-45-1
M. Wt: 220.35 g/mol
InChI Key: OJYKYCDSGQGTRJ-PIDYCISJSA-N
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Description

Santalol, a mixture of α- and β-santalol isomers, is a sesquiterpenoid alcohol predominantly found in sandalwood (Santalum album L.) essential oil, constituting up to 80% of its composition . These isomers are responsible for the oil’s characteristic fragrance and bioactivity. Structurally, α-santalol (CAS 115-71-9) and β-santalol (CAS 77-42-9) differ in their bicyclic frameworks: α-santalol has a tricyclic structure, while β-santalol is bicyclic .

Properties

CAS No.

11031-45-1

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(E)-2-methyl-5-[(2S)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol

InChI

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13?,14?,15-/m1/s1

InChI Key

OJYKYCDSGQGTRJ-PIDYCISJSA-N

Isomeric SMILES

C/C(=C\CC[C@]1(C2CCC(C2)C1=C)C)/CO

Canonical SMILES

CC(=CCCC1(C2CCC(C2)C1=C)C)CO

density

0.965-0.975

Other CAS No.

77-42-9
11031-45-1

physical_description

Liquid
Almost colourless, viscous liquid;  Very rich, warm-woody, sweet, tenacious odour.

Pictograms

Irritant

solubility

Insoluble in water;  soluble in oils;  poorly soluble in propylene glycol and glycerin.
Miscible at room temperature (in ethanol)

Synonyms

santalol

Origin of Product

United States

Preparation Methods

Traditional Solvent Extraction

Solvent extraction remains the most widely used method for isolating this compound from sandalwood. The process typically employs non-polar solvents like hexane or ethanol to dissolve essential oils from ground Santalum album wood. In a Soxhlet apparatus, the solvent undergoes continuous reflux, percolating through the plant material to extract this compound and related terpenes. Post-extraction, distillation under reduced pressure removes the solvent, yielding a crude oil containing 20–25% α-santalol and 3–8% β-santalol, depending on the sandalwood species. For Santalum spicatum, β-santalol content is notably lower (3–8%), necessitating further purification.

A critical limitation of this method is the prolonged extraction time (up to 48 hours) and solvent residues, which may compromise oil quality. Advances in solvent selection, such as using ethanol-water mixtures, improve safety and environmental impact but require optimization to maintain yield.

Supercritical CO₂ Extraction

Supercritical CO₂ extraction offers a solvent-free alternative, leveraging CO₂’s tunable density at pressures above 73.8 bar and temperatures near 31°C. This method selectively extracts this compound without degrading heat-sensitive compounds. In a typical setup, ground sandalwood is loaded into an extraction vessel, where supercritical CO₂ permeates the matrix, dissolving this compound into a separate collection chamber upon depressurization.

Comparative studies highlight this method’s superiority in preserving this compound’s stereochemical integrity, crucial for its olfactory profile. However, high equipment costs and energy demands limit its industrial adoption, particularly in regions with unreliable energy infrastructure.

Microwave-Assisted Extraction

Microwave-assisted extraction (MAE) accelerates this compound isolation by using dielectric heating to rupture plant cell walls. A mixture of sandalwood powder and solvent (e.g., ethanol-water) is irradiated at 500–700 W for 10–30 minutes, reducing extraction time tenfold compared to Soxhlet methods. MAE’s efficiency stems from localized heating, which minimizes thermal degradation of this compound while achieving yields comparable to traditional techniques.

Despite its speed, MAE requires precise control over microwave parameters to prevent overheating, which can alter this compound’s chemical structure. Recent innovations in continuous-flow microwave systems aim to scale this method for industrial use.

Synthetic Routes to this compound

Three-Step Synthesis from Santene (US9212112B1)

A groundbreaking three-step synthesis from santene (a bicyclic monoterpene) addresses the inefficiencies of earlier routes. The process, patented in 2015, avoids Wittig reactions and expensive chiral auxiliaries by employing a novel Lewis acid-catalyzed cyclization:

  • Step 1 : Santene undergoes coupling with an allylidene diacetate in dichloromethane using ZnI₂ or ZnCl₂ (5–10 mol%) to form a bicyclic intermediate.

  • Step 2 : Hydrolysis of the diacetate yields a dienol, which is hydrogenated to install the Z-configured double bond.

  • Step 3 : Lithium aluminum hydride (LiAlH₄) reduces the ester group to the primary alcohol, furnishing β-santalol in 19% overall yield.

This route’s industrial viability stems from its brevity and use of inexpensive catalysts. However, achieving enantiomeric purity requires resolving racemic intermediates, a challenge addressed in subsequent methods.

Scriabine-Inspired Synthesis (EurJOC, 2014)

Building on Scriabine’s work, a 2014 synthesis couples a dienyl diacetate with santene using Cp*Ru(cod)Cl as a catalyst. The key step involves a [4+2] cycloaddition, forming the bicyclic skeleton with complete Z-selectivity. Subsequent hydrogenation and reduction steps yield rac-(Z)-β-santalol in five linear steps (19% overall yield from cyclopentadiene).

This method’s scalability is enhanced by avoiding cryogenic conditions and chromatographic purifications. Nevertheless, the racemic product limits its use in high-end perfumery, where enantiopure this compound is preferred.

Stereoselective Synthesis of α-Santalol

The total synthesis of α-santalol demands precise control over three stereocenters. A landmark 1988 route starts with (+)-α-bromotricyclene, which undergoes ozonolysis and Grignard addition to establish the seqcis configuration. Critical to this process is the use of (−)-β-pinene as a chiral auxiliary, directing the stereochemistry during cyclization. Gas chromatography (20% SF-96 column, 200°C) confirms the final product’s enantiomeric excess, which matches natural α-santalol.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

MethodYield (%)Purity (%)Key Advantage
Soxhlet Extraction4–885–90Low cost, simple setup
Supercritical CO₂6–1095–98Solvent-free, high purity
Three-Step Synthesis19>99Scalable, avoids Wittig reactions
Scriabine Synthesis1995Economical, one-pot cycloaddition

Environmental and Economic Impact

Supercritical CO₂ and microwave-assisted extraction reduce solvent waste by 70–90% compared to traditional methods. Synthetically, the three-step route cuts energy consumption by 40% by eliminating cryogenic steps. However, the reliance on endangered Santalum album for natural this compound continues to drive synthetic innovation, with regulatory pressures favoring bioengineered or fully synthetic alternatives .

Chemical Reactions Analysis

Types of Reactions

SANTALOL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Applications

Santalol exhibits significant anticancer properties, particularly against various types of cancer cells. Research has demonstrated its efficacy in inhibiting the growth and migration of cancer cells through multiple mechanisms.

Case Studies

  • Breast Cancer : In vitro studies showed that this compound treatment led to a marked reduction in cell viability and proliferation in breast cancer cell lines. The IC50 value for tumor-endothelial cell proliferation was recorded at 17.8 μM .
  • Prostate Cancer : Studies involving PC-3 human prostate cancer cell lines revealed that this compound effectively inhibited tumor growth and angiogenesis, showcasing its potential as a therapeutic agent .

Anti-inflammatory Properties

This compound also exhibits notable anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

Cosmetic Applications

Due to its skin benefits, this compound is increasingly utilized in cosmetic formulations.

Skin Care Products

This compound's ability to inhibit tyrosinase makes it a valuable ingredient in products designed to lighten skin or treat hyperpigmentation. Its antioxidant properties also contribute to skin health by combating oxidative stress .

Agricultural Applications

Research indicates that this compound may have applications beyond human health, including agricultural uses.

Insecticidal Activity

This compound has demonstrated insecticidal properties, with studies reporting LD50 values indicating its effectiveness against various pests. This suggests potential for use as a natural pesticide .

Summary Table of this compound Applications

Application AreaMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits angiogenesis
Anti-inflammatoryReduces inflammatory markers
CosmeticInhibits tyrosinase; antioxidant properties
AgriculturalInsecticidal activity

Mechanism of Action

The mechanism by which SANTALOL exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Sesquiterpenoids

Santalol shares structural similarities with other sesquiterpenoids, such as farnesol and nerolidol, but distinct functional groups and ring systems confer unique bioactivities.

Compound Molecular Formula Key Functional Groups Structural Features
α-Santalol C₁₅H₂₄O Hydroxyl, trisubstituted alkene Tricyclic santalane skeleton
β-Santalol C₁₅H₂₄O Hydroxyl, disubstituted alkene Bicyclic santalane skeleton
Farnesol C₁₅H₂₆O Primary alcohol, conjugated dienes Acyclic sesquiterpenoid
Nerolidol C₁₅H₂₆O Tertiary alcohol, conjugated dienes Acyclic or monocyclic

Key Differences :

  • Ring Systems : this compound’s bicyclic/tricyclic structure enhances rigidity and binding specificity compared to acyclic farnesol/nerolidol.
  • Hydrophobicity: this compound’s compact rings improve membrane permeability, whereas linear sesquiterpenoids exhibit higher conformational flexibility .

Binding Affinity and Molecular Interactions

This compound isomers exhibit distinct binding modes to biological targets compared to structurally related antioxidants:

Compound Target Protein Binding Affinity (kcal/mol) Key Interactions
α-Santalol HPA-2 -5.5 Two hydrogen bonds (Phe8, Phe10)
β-Santalol HPA-2 -5.5 One hydrogen bond (Leu3), hydrophobic (Phe7)
EGCG (Control) N/A N/A Broad-spectrum ROS scavenging
  • Mechanistic Insight : α-Santalol’s higher affinity for LIN-3 (-6.6 kcal/mol vs. β-santalol’s -5.7 kcal/mol) correlates with its superior anti-aging effects in C. elegans, reducing ROS levels by 58.85% (α) and 68.76% (β) .

Functional Comparison: Antioxidant and Anticancer Profiles

Antioxidant Activity:
Compound ROS Reduction (%) Model System Key Pathways
α-Santalol 58.85 C. elegans Inhibition of let-23/lin-45 MAPK pathway
β-Santalol 68.76 C. elegans SNK-1-mediated oxidative stress response
EGCG ~60 C. elegans Direct ROS scavenging
Resveratrol ~50 Mammalian cells SIRT1 activation
  • Notable Finding: this compound isomers outperform resveratrol in ROS reduction, with β-santalol showing the highest efficacy .
Anticancer Activity:
Compound Cancer Type Mechanism Efficacy
α-Santalol Breast/Prostate Caspase-3 activation, p53 upregulation 50% tumor incidence reduction in rats
Paclitaxel Breast/Ovarian Microtubule stabilization Higher potency but systemic toxicity
Farnesol Skin/Lung Apoptosis induction Moderate efficacy in preclinical models
  • Advantage : α-Santalol’s localized transdermal delivery minimizes systemic exposure, avoiding blood concentration detection .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for characterizing Santalol’s stereoisomeric composition in natural sources?

  • Methodological Guidance :

  • Use gas chromatography-mass spectrometry (GC-MS) coupled with chiral columns to resolve enantiomers (e.g., α- and β-santalol). Calibrate with synthetic standards for quantification .
  • Validate purity via nuclear magnetic resonance (NMR) , focusing on δ<sup>13</sup>C chemical shifts to distinguish structural analogs. Report solvent systems and referencing protocols (e.g., TMS) for reproducibility .
  • Include raw spectral data (e.g., IR absorption bands at 3400–3600 cm⁻¹ for hydroxyl groups) in supplementary materials to enable cross-lab verification .

Q. How can researchers optimize solvent extraction protocols for this compound from Santalum album heartwood?

  • Methodological Guidance :

  • Design a fractional factorial experiment to test variables: solvent polarity (hexane vs. ethanol), extraction time (6–24 hrs), and temperature (40–80°C). Use ANOVA to identify significant factors .
  • Quantify this compound yield via high-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm). Normalize results against dry biomass weight to account for source variability .
  • Report batch-to-batch variability metrics (e.g., RSD ≤ 5%) to address ecological or seasonal differences in plant material .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s cytotoxic mechanisms across in vitro studies?

  • Methodological Guidance :

  • Conduct a systematic review (PRISMA guidelines) to collate studies, stratifying results by cell type (e.g., keratinocytes vs. cancer lines) and this compound concentrations (IC50 ranges) .
  • Perform dose-response meta-analysis to reconcile disparities. Use random-effects models to account for heterogeneity in experimental conditions (e.g., serum-free vs. serum-containing media) .
  • Validate hypotheses via knockdown/overexpression assays (e.g., siRNA targeting apoptosis regulators like Bcl-2) to isolate this compound’s pathway-specific effects .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo while minimizing interspecies variability?

  • Methodological Guidance :

  • Adopt a crossover design in rodent models, comparing oral vs. topical administration. Use LC-MS/MS to quantify plasma/tissue this compound levels, normalizing to body surface area .
  • Incorporate population pharmacokinetic modeling (e.g., NONMEM) to identify covariates (e.g., cytochrome P450 activity) influencing inter-individual variability .
  • Validate findings with microdialysis in target tissues (e.g., dermis) to resolve tissue-specific bioavailability .

Q. How can researchers resolve discrepancies in this compound’s reported anti-inflammatory efficacy across preclinical models?

  • Methodological Guidance :

  • Apply multi-omics integration (transcriptomics + lipidomics) to compare this compound-treated vs. control tissues. Use pathway enrichment tools (e.g., DAVID) to identify conserved targets (e.g., NF-κB suppression) .
  • Design blinded, randomized trials in standardized inflammation models (e.g., murine ear edema). Include positive controls (e.g., dexamethasone) and report effect sizes with 95% CIs .
  • Publish negative results in open-access repositories to reduce publication bias .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound’s bioactivity data to ensure reproducibility?

  • Methodological Guidance :

  • Follow ARRIVE guidelines for in vivo studies: disclose animal strain, sex, and sample size justification .
  • For in vitro work, report MIAME-compliant metadata : cell line authentication, passage number, and culture conditions (e.g., % FBS, antibiotics) .
  • Deposit raw datasets (e.g., RNA-seq FASTQ files) in public repositories (NCBI SRA, EBI-ENA) with persistent identifiers .

Literature Review and Synthesis

Q. How can researchers identify gaps in this compound’s pharmacological profile using existing literature?

  • Methodological Guidance :

  • Perform citation chaining via tools like Web of Science or Google Scholar to trace seminal papers and their derivatives .
  • Map research trends using bibliometric software (VOSviewer, CiteSpace) to visualize clusters (e.g., “antimicrobial” vs. “dermatological applications”) .
  • Annotate conflicting results in a evidence gap map (EGM) to prioritize understudied areas (e.g., long-term toxicity) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Santalol

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